molecular formula C8H16N2 B1312776 (4aS,8aS)-decahydro-1,5-naphthyridine CAS No. 219522-28-8

(4aS,8aS)-decahydro-1,5-naphthyridine

Cat. No.: B1312776
CAS No.: 219522-28-8
M. Wt: 140.23 g/mol
InChI Key: RQPDLNSKAAOHTF-YUMQZZPRSA-N
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Description

(4aS,8aS)-decahydro-1,5-naphthyridine is a chiral organic compound with the molecular formula C₈H₁₆N₂. It is a bicyclic amine that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its ability to form coordination complexes with metal ions, making it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4aS,8aS)-decahydro-1,5-naphthyridine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrahydroisoquinoline derivative, using a chiral catalyst. For example, the hydrogenation of (S)-N-(t-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts like ruthenium or rhodium can yield this compound with high diastereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-decahydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and other hypervalent iodine compounds.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

(4aS,8aS)-decahydro-1,5-naphthyridine has several scientific research applications:

    Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, forming coordination complexes with metal ions.

    Biology: The compound’s ability to interact with metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting metal-dependent biological processes.

    Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism by which (4aS,8aS)-decahydro-1,5-naphthyridine exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can influence various chemical and biological processes by stabilizing specific conformations or facilitating electron transfer reactions. The compound’s interaction with metal ions can also modulate the activity of metalloenzymes and other metal-dependent proteins.

Comparison with Similar Compounds

Similar Compounds

    Decahydroquinoline: Another bicyclic amine with similar structural features but different stereochemistry.

    Tetrahydroisoquinoline: A precursor in the synthesis of (4aS,8aS)-decahydro-1,5-naphthyridine, with a similar bicyclic structure.

    Decahydroisoquinoline: Shares the decahydro framework but differs in the position of nitrogen atoms.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds.

Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286721
Record name (4aS,8aS)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219522-28-8
Record name (4aS,8aS)-Decahydro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219522-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,8aS)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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